Omadacycline tosylate
Overview
Description
Omadacycline tosylate is a broad-spectrum antibiotic belonging to the aminomethylcycline subclass of tetracycline antibiotics. It was approved by the United States Food and Drug Administration in October 2018 for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections . This compound is effective against a wide range of gram-positive and select gram-negative pathogens, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .
Mechanism of Action
Target of Action
Omadacycline tosylate, a tetracycline antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a vital process for bacterial survival and growth .
Mode of Action
This compound binds to the primary tetracycline binding site on the bacterial 30S ribosomal subunit with high specificity . This binding action blocks protein synthesis, disrupting many facets of cellular function and leading to either cell death or stasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial protein synthesis. By binding to the 30S ribosomal subunit, this compound prevents the binding of aminoacyl-tRNA , effectively inhibiting protein synthesis and disrupting cellular function .
Pharmacokinetics
This compound exhibits several pharmacokinetic properties that impact its bioavailability:
- Absorption : The oral bioavailability of omadacycline is 34.5% under fasted conditions .
- Distribution : Omadacycline has a large volume of distribution (190 L) and low plasma protein binding (21.3%) .
- Metabolism : Omadacycline is metabolically stable and does not undergo significant biotransformation .
- Excretion : Omadacycline is excreted unchanged in the feces (81.1%) and urine (14.4%) .
These properties support once-daily dosing of this compound .
Result of Action
The result of this compound’s action is the inhibition of bacterial protein synthesis, leading to disruption of cellular function and resulting in either cell death or stasis . This makes it highly effective in treating infections caused by gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and by gram-negative, atypical, and anaerobic bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the oral bioavailability of omadacycline significantly decreases when a high-fat meal is administered 2 hours before oral dosing . Therefore, it is advisable to avoid concurrent administration of divalent- or trivalent cation-containing products (e.g., antacids and iron-containing preparations) for at least 4 hours after oral administration of omadacycline .
Biochemical Analysis
Biochemical Properties
Omadacycline tosylate inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . It interacts with the primary tetracycline binding site on the bacterial 30S ribosomal subunit with high specificity . This interaction disrupts many facets of cellular function, resulting in either cell death or stasis .
Cellular Effects
This compound has shown potent activity against a broad range of Gram-positive and select Gram-negative pathogens . It has potent in vitro activity against Gram-positive aerobic bacteria including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant and multi-drug resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus . It also has antimicrobial activity against common Gram-negative aerobes, some anaerobes, and atypical bacteria such as Legionella and Chlamydia .
Molecular Mechanism
The mechanism of action of this compound is similar to that of other tetracyclines – inhibition of bacterial protein synthesis . It has activity against bacterial strains expressing the two main forms of tetracycline resistance (efflux and ribosomal protection) .
Temporal Effects in Laboratory Settings
In terms of temporal effects, this compound has shown consistent efficacy over time in laboratory settings . It has been found to be stable, with no significant degradation observed over time .
Dosage Effects in Animal Models
This compound has been shown to be highly effective in animal models at treating increasingly problematic, clinically prevalent infections caused by gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and by gram-negative, atypical and anaerobic bacteria .
Metabolic Pathways
This compound is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .
Transport and Distribution
This compound has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . Systemic exposure of this compound in epithelial lining fluid (ELF) and alveolar macrophages was greater than in plasma in healthy adult subjects .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial 30S ribosomal subunit, where it binds and inhibits protein synthesis . This binding prevents the normal binding of aminoacyl-tRNA to this site, terminating the elongation of the peptide chain, and blocking the synthesis of proteins to produce a bacteriostatic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omadacycline tosylate involves the chemical modification of the tetracycline scaffold. The process typically includes the following steps:
Starting Material: The synthesis begins with minocycline, a tetracycline antibiotic.
Chemical Modifications: Various chemical modifications are made to the tetracycline core, particularly at the C9 and C7 positions, to enhance its stability and activity.
Formation of Tosylate Salt: The final step involves the formation of the tosylate salt by reacting omadacycline with p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reactor Setup: The synthesis is carried out in large reactors with precise control over temperature, pressure, and pH.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Omadacycline tosylate undergoes various chemical reactions, including:
Oxidation: Omadacycline can undergo oxidation reactions, particularly at the hydroxyl groups on the tetracycline core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: Substitution reactions can take place at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various alkylating agents and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of omadacycline with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Omadacycline tosylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Tigecycline: Another tetracycline derivative with broad-spectrum activity against gram-positive and gram-negative bacteria.
Eravacycline: A tetracycline antibiotic with similar mechanisms of action and spectrum of activity.
Minocycline: The parent compound from which omadacycline is derived.
Uniqueness of Omadacycline Tosylate
This compound is unique due to its ability to overcome tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins . It also has a favorable safety profile and minimal drug-drug interactions, making it a valuable addition to the antibiotic arsenal .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLDSXNLUZXVTF-XGLFQKEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027686 | |
Record name | Omadacycline tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075240-43-5 | |
Record name | Omadacycline tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075240435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omadacycline tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMADACYCLINE TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5658Y89YCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Omadacycline tosylate, and what is its mechanism of action?
A1: this compound is a tetracycline antibiotic. [, ] Although the provided abstracts lack specific details, tetracyclines are known to exert their antibacterial effect by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This prevents bacterial growth and leads to bacterial death.
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